molecular formula C22H21NO4S B6480149 ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate CAS No. 477546-14-8

ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Cat. No. B6480149
CAS RN: 477546-14-8
M. Wt: 395.5 g/mol
InChI Key: ZCIYZLBIYKAKKW-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions. For example, in 2018, Mantellini explored that dihydrothiophene shows two distinct regioselectivities in acidic or basic media which led to the formation of different thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

EDMPC has been studied for its potential applications in scientific research, particularly in biochemistry and physiology. EDMPC has been shown to interact with proteins and other biomolecules, and as such has been used to study protein-protein interactions, protein-ligand interactions, and other biological processes. EDMPC has also been used to study the structure and function of enzymes, and its ability to interact with proteins and other biomolecules has been exploited in the development of drug delivery systems.

Advantages and Limitations for Lab Experiments

EDMPC has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. EDMPC is also soluble in a variety of solvents, which makes it suitable for use in a wide range of laboratory experiments. However, EDMPC is not very soluble in organic solvents, which limits its use in certain experiments.

Future Directions

The potential future directions for EDMPC are numerous. EDMPC could be further studied for its potential applications in drug discovery and development, as well as its potential effects on the immune system and cell-signaling pathways. EDMPC could also be studied for its potential applications in nanotechnology and other areas of materials science. In addition, EDMPC could be studied for its potential applications in the development of novel diagnostic and therapeutic agents.

Synthesis Methods

EDMPC can be synthesized by a variety of methods, the most common of which is the reaction of 4-phenoxybenzamidine with 4,5-dimethylthiophene-3-carboxylic acid. This reaction is carried out in the presence of an acidic catalyst, such as sulfuric acid, and yields EDMPC as a white solid. Other methods of synthesis include the reaction of 4-phenoxybenzamidine with 4,5-dimethylthiophene-3-carboxylic acid chloride, and the reaction of 4-phenoxybenzamidine with 4,5-dimethylthiophene-3-carboxylic acid anhydride.

Biochemical Analysis

Biochemical Properties

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, influencing gene expression and cellular functions .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. The compound also influences cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as proteases, by binding to their active sites. This inhibition can alter the enzymatic activity, leading to changes in cellular processes. Additionally, the compound can activate or repress gene expression by interacting with transcription factors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. The compound can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to transport proteins such as albumin. This binding facilitates its movement through the bloodstream and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-10-12-18(13-11-16)27-17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIYZLBIYKAKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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